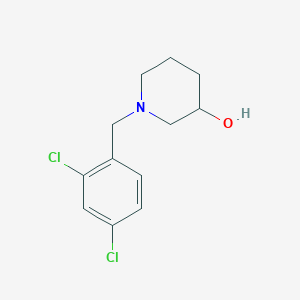

1-(2,4-Dichlorobenzyl)piperidin-3-ol

Description

1-(2,4-Dichlorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15Cl2NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSDEKXVMVPYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)piperidin-3-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the piperidine ring is susceptible to oxidation. Common oxidizing agents such as KMnO₄ or CrO₃ may convert the alcohol to a ketone (e.g., forming 1-(2,4-dichlorobenzyl)piperidin-3-one) under acidic or basic conditions .

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Piperidin-3-one derivative |

Substitution Reactions

The dichlorobenzyl group can participate in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the chlorine atoms. For example:

-

Amination : Reaction with ammonia or amines at elevated temperatures may replace one chlorine atom with an amino group .

-

Hydrolysis : Strong bases (e.g., NaOH) under reflux could replace chlorine with hydroxyl groups, though steric hindrance may limit reactivity.

Reduction Reactions

The dichlorobenzyl group itself is stable under typical reduction conditions, but the hydroxyl group could be reduced to a hydrocarbon chain. For example:

-

Deoxygenation : Using LiAlH₄ or BH₃·THF might reduce the alcohol to a methylene group, though this is less common for tertiary alcohols.

Functionalization of the Piperidine Ring

The nitrogen in the piperidine ring can act as a nucleophile. Potential reactions include:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acylation : Treatment with acyl chlorides or anhydrides to yield amides.

Complexation and Salt Formation

The hydroxyl and amine groups enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺) or formation of hydrochloride salts under acidic conditions.

Thermal and Photochemical Stability

Piperidine derivatives with aryl groups often undergo thermal decomposition or photochemical reactions. For example:

-

C–N Bond Cleavage : Heating may lead to cleavage of the benzyl-piperidine bond, releasing dichlorobenzyl fragments .

-

Radical Reactions : UV light could induce homolytic cleavage of C–Cl bonds, forming reactive radicals.

Key Considerations:

-

Steric Effects : The dichlorobenzyl group may hinder reactions at the piperidine nitrogen.

-

Electronic Effects : Electron-withdrawing chlorine atoms activate the benzyl ring for substitution but deactivate it toward electrophilic attacks.

-

Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are likely required for reactions involving the piperidine nitrogen.

Research Gaps and Recommendations:

No peer-reviewed studies specifically investigating 1-(2,4-dichlorobenzyl)piperidin-3-ol were identified in the provided sources. Future work should prioritize:

-

Experimental validation of predicted reactions.

-

Kinetic studies to quantify reaction rates.

-

Computational modeling (e.g., DFT) to explore reaction pathways.

For authoritative data, consult specialized journals like The Journal of Organic Chemistry or Tetrahedron.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also interact with various biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,3-Dichlorobenzyl)piperidin-4-ylmethoxyquinazoline-2,4-diamine

- 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol

- 1-(4-Fluorobenzyl)piperidin-4-ylmethanol

Uniqueness

1-(2,4-Dichlorobenzyl)piperidin-3-ol is unique due to the specific positioning of the dichlorobenzyl group on the piperidine ring This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Biological Activity

1-(2,4-Dichlorobenzyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuroactive properties. The presence of halogen substituents, such as dichlorobenzyl, is known to enhance the biological efficacy of piperidine derivatives. This article aims to explore the biological activity of this compound through various studies, including its antimicrobial effects, neuroactive properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C12H14Cl2N and a molecular weight of approximately 245.15 g/mol. The structure includes a piperidine ring substituted with a dichlorobenzyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The dichlorobenzyl group enhances these effects by potentially disrupting bacterial cell membranes or interfering with metabolic processes.

Minimum Inhibitory Concentration (MIC) Studies

A study examining various piperidine derivatives found that those with halogen substitutions displayed improved antimicrobial activity against several bacterial strains. For instance, compounds similar to this compound showed MIC values ranging from 0.24 to 0.97 μg/mL against resistant strains like Candida auris .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Piperidine derivative A | 0.24 | C. auris |

| Piperidine derivative B | 0.97 | C. auris |

Neuroactive Properties

Piperidine derivatives are frequently studied for their neuroactive properties, particularly their potential as antidepressants. The structural similarity of this compound to known neuroactive compounds suggests it may interact with neurotransmitter systems .

The exact mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of neurotransmitter release or receptor activity. Preliminary studies suggest that it could influence serotonin and dopamine pathways, which are critical in mood regulation.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

- Antimicrobial Efficacy : A comparative study on piperidine derivatives demonstrated that those with halogen substitutions exhibited superior antibacterial activity compared to non-substituted analogs .

- Cell Viability Assays : In vitro assays indicated that piperidine derivatives could induce apoptosis in cancer cell lines while maintaining low toxicity towards normal cells . This suggests a potential therapeutic application in oncology.

- Safety Profile : Hemolytic assays conducted on similar compounds showed low hemolytic rates, indicating that these compounds could selectively target bacteria without significantly affecting human red blood cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2,4-Dichlorobenzyl)piperidin-3-ol with high purity?

- Methodology :

- Reductive amination : React piperidin-3-ol with 2,4-dichlorobenzyl chloride in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under inert conditions. Monitor reaction progress via TLC or LC-MS .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in glacial acetic acid to isolate high-purity crystals .

- Key Considerations : Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperidin-3-ol to benzyl chloride) to minimize byproducts.

Q. How can the structural identity of this compound be confirmed?

- Analytical Techniques :

- X-ray crystallography : Grow single crystals in glacial acetic acid at 45°C, and analyze unit cell parameters (e.g., monoclinic system, space group P2₁/c) to confirm bond lengths and angles .

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts (e.g., δ ~4.5 ppm for benzylic CH₂, δ ~3.2 ppm for piperidine protons) with computational predictions .

Q. What solvent systems are optimal for crystallization and stability studies?

- Crystallization : Glacial acetic acid or ethanol/water mixtures (7:3 v/v) yield stable monoclinic crystals suitable for X-ray analysis .

- Stability : Conduct accelerated degradation studies in DMSO or PBS (pH 7.4) at 40°C for 14 days, monitoring via HPLC to assess hydrolytic stability .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-3-ol moiety influence biological activity?

- Methodology :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test their activity in target assays (e.g., enzyme inhibition) .

- Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers to receptors (e.g., mitochondrial proteins) using MOE or AutoDock .

- Case Study : Analogous indazole derivatives show stereospecific effects on mitochondrial apoptosis pathways, suggesting similar trends for piperidin-3-ol derivatives .

Q. What strategies resolve contradictions between computational conformers and experimental crystallographic data?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare with X-ray torsion angles .

- Use Rietveld refinement to analyze polymorphic forms if discrepancies arise .

Q. How can researchers design assays to evaluate the compound’s mitochondrial targeting potential?

- Protocol :

- Mitochondrial isolation : Treat HeLa cells with 10 μM compound, isolate mitochondria via differential centrifugation, and quantify uptake via LC-MS .

- Functional assays : Measure ATP depletion (luminescence assay) and ROS generation (DCFDA fluorescence) to assess metabolic disruption .

- Controls : Compare with lonidamine (a mitochondrial-disrupting indazole analog) to benchmark effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.